An In-depth Technical Guide to Propanenitrile, 3-(methylphenylamino)-
An In-depth Technical Guide to Propanenitrile, 3-(methylphenylamino)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanenitrile, 3-(methylphenylamino)-, also known as N-Cyanoethyl-N-methylaniline, is a versatile chemical intermediate with the CAS number 94-34-8. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol based on the cyanoethylation of N-methylaniline, and a thorough analysis of its spectroscopic data. Furthermore, this document explores its current and potential applications, particularly within the realms of organic synthesis and as a scaffold in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals in drug development and chemical synthesis, providing the foundational knowledge necessary for the effective utilization of this compound.
Introduction
Propanenitrile, 3-(methylphenylamino)- is an organic compound characterized by a phenyl ring, a tertiary amine, and a nitrile functional group. Its unique molecular architecture makes it a valuable building block in the synthesis of a variety of more complex molecules. While its primary documented use is as an intermediate in the production of dyes and pigments, its structural motifs are of significant interest in the field of medicinal chemistry. The presence of a nitrile group, a common pharmacophore, and a substituted aniline moiety suggests potential for its derivatives to exhibit a range of biological activities. This guide aims to consolidate the available technical information on Propanenitrile, 3-(methylphenylamino)-, offering a detailed and practical resource for its scientific and industrial applications.
Chemical and Physical Properties
Propanenitrile, 3-(methylphenylamino)- is a colorless to pale yellow viscous liquid under standard conditions.[1] It has limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[1] The compound is noted to be air-sensitive, a factor to consider in its storage and handling.[2]
| Property | Value | Source |
| CAS Number | 94-34-8 | [2] |
| Molecular Formula | C₁₀H₁₂N₂ | [3] |
| Molecular Weight | 160.22 g/mol | [3] |
| Physical State | Colorless to pale yellow viscous liquid | [1] |
| Boiling Point | 186 °C at 23 mmHg; 313 °C | [4] |
| Density | 1.048 - 1.05 g/mL | [4][5] |
| Solubility | Limited in water; Soluble in ethanol and acetone | [1] |
| Flash Point | 113 - 127 °C | [5] |
| Refractive Index (n20D) | 1.5590 to 1.5630 | [5] |
Synthesis and Mechanism
The primary route for the synthesis of Propanenitrile, 3-(methylphenylamino)- is the cyanoethylation of N-methylaniline with acrylonitrile.[1] This reaction is a classic example of a Michael addition , where the nucleophilic nitrogen of N-methylaniline attacks the electron-deficient β-carbon of acrylonitrile.
The reaction is typically catalyzed by either a base or an acid. A base will deprotonate the amine to increase its nucleophilicity, while an acid will protonate the nitrile group of acrylonitrile, making the β-carbon more electrophilic. Aluminum chloride (AlCl₃) has been reported as an excellent catalyst for this type of transformation.[6]
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.
Materials:
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N-methylaniline
-
Acrylonitrile
-
Catalyst (e.g., a weak acid like acetic acid, or a base)
-
Anhydrous solvent (e.g., ethanol or acetone)
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Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
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Anhydrous magnesium sulfate (for drying)
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Appropriate glassware for reaction, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylaniline in the chosen anhydrous solvent.
-
Add the catalyst to the solution.
-
Slowly add acrylonitrile to the reaction mixture. The reaction may be exothermic, so controlled addition and cooling may be necessary.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture. If an acid catalyst was used, wash with a saturated sodium bicarbonate solution. If a base catalyst was used, wash with dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure Propanenitrile, 3-(methylphenylamino)-.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of Propanenitrile, 3-(methylphenylamino)-.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aromatic protons on the phenyl ring typically appear in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the nitrogen and the nitrile group will appear as triplets, and the methyl protons on the nitrogen will be a singlet.
A representative ¹H NMR spectrum is available from ChemicalBook.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon will appear downfield, typically around 118-120 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The aliphatic carbons of the propionitrile chain and the methyl group will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine will be visible in the fingerprint region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 160.22. Fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage of the N-phenyl bond.
Applications in Drug Development and Organic Synthesis
While specific pharmaceutical applications of Propanenitrile, 3-(methylphenylamino)- are not extensively documented, its structural features make it an attractive starting material for the synthesis of biologically active molecules.
The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems.[8] This versatility allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds.
The N-methyl-N-phenylamino moiety is present in a number of pharmacologically active compounds. The tertiary amine can be crucial for receptor binding or for modulating the physicochemical properties of a drug candidate, such as its basicity and lipophilicity.
Given its structure, derivatives of Propanenitrile, 3-(methylphenylamino)- could be explored for a range of therapeutic targets. For instance, the modification of the phenyl ring and the transformation of the nitrile group could lead to novel compounds with potential applications in areas such as oncology, infectious diseases, or central nervous system disorders.
Safety and Handling
Propanenitrile, 3-(methylphenylamino)- is classified as harmful if swallowed or in contact with skin.[2] It is also noted to be air-sensitive.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
First Aid Measures:
-
If swallowed: Rinse mouth and seek immediate medical attention.
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
In case of eye contact: Rinse cautiously with water for several minutes.
Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials.
Conclusion
Propanenitrile, 3-(methylphenylamino)- is a valuable chemical intermediate with well-defined chemical and physical properties. Its synthesis via the cyanoethylation of N-methylaniline is a robust and scalable process. While its direct applications in drug development are yet to be fully explored, its versatile chemical nature and the presence of key pharmacophoric groups make it a promising scaffold for the synthesis of novel therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into the biological activities of its derivatives is warranted and could unveil new avenues for drug discovery.
References
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PubChem. Propanenitrile, 3-(methylamino)-. [Link]
-
Global Substance Registration System (GSRS). 3-(METHYLPHENYLAMINO)PROPANENITRILE. [Link]
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Cheméo. Chemical Properties of Propanenitrile, 3-(methylamino)- (CAS 693-05-0). [Link]
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NIST WebBook. Propanenitrile, 3-(phenylamino)-. [Link]
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Organic Syntheses. n-2-cyanoethylaniline. [Link]
-
ResearchGate. Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. [Link]
-
ResearchGate. Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. [Link]
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Organic Syntheses. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. [Link]
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PubChem. N-Methylaniline. [Link]
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Rock Chemicals, Inc. Propionitrile in Pharmaceutical Manufacturing. (2025-10-09). [Link]
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MySkinRecipes. N-(2-Cyanoethyl)-N-methylaniline. [Link]
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